N-[2-(1H-indol-3-yl)ethyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
Description
N-[2-(1H-Indol-3-yl)ethyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic organic compound featuring a hybrid structure combining indole and furochromenone moieties. The molecule comprises:
- Indole ethyl group: A 1H-indol-3-yl substituent linked via an ethyl chain to the propanamide backbone.
- Propanamide linker: A three-carbon chain connecting the indole and furochromenone units.
Structural characterization of such molecules typically employs crystallographic methods (e.g., SHELX programs for refinement ).
Properties
Molecular Formula |
C27H26N2O4 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C27H26N2O4/c1-15-17(3)32-24-13-25-22(12-21(15)24)16(2)19(27(31)33-25)8-9-26(30)28-11-10-18-14-29-23-7-5-4-6-20(18)23/h4-7,12-14,29H,8-11H2,1-3H3,(H,28,30) |
InChI Key |
XGWYGGGPJICHJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCC4=CNC5=CC=CC=C54)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves the coupling of an indole derivative with a furochromenyl derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions generally include:
Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
Temperature: Room temperature to 40°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the furochromenyl moiety can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Oxindole derivatives
Reduction: Alcohol derivatives
Substitution: Halogenated indole derivatives
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that N-[2-(1H-indol-3-yl)ethyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide exhibits significant anticancer properties.
Case Study: In Vitro Efficacy
A study conducted by the National Cancer Institute (NCI) evaluated the compound against a panel of human tumor cell lines. The results indicated a mean growth inhibition (GI50) value of approximately 15.72 µM, suggesting that the compound effectively inhibits tumor cell proliferation. This activity is attributed to its ability to interfere with cellular mechanisms essential for cancer cell survival and growth .
Neuroprotective Properties
The indole moiety present in the compound is associated with neuroprotective effects. Indole derivatives have been shown to possess antioxidant properties, which can mitigate oxidative stress—a key factor in neurodegenerative diseases.
Research Findings
In preclinical models of neurodegeneration, this compound has demonstrated potential in reducing neuronal apoptosis and promoting cell survival under stress conditions. This suggests its applicability in treating conditions such as Alzheimer's disease and Parkinson's disease .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory disorders.
In Silico Studies
Molecular docking studies indicate that this compound could act as an inhibitor of key inflammatory pathways. These findings warrant further investigation into its potential as an anti-inflammatory agent in clinical settings .
Drug Development Potential
Given its promising biological activities, this compound serves as a valuable scaffold for drug development.
Structure Activity Relationship (SAR) Studies
Ongoing SAR studies aim to modify the compound's structure to enhance its efficacy and reduce potential side effects. This approach may lead to the development of novel therapeutic agents that leverage the beneficial properties of this compound while optimizing pharmacokinetic profiles.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the furochromenyl group may inhibit certain enzymes involved in inflammatory pathways. These interactions can lead to various biological effects, including modulation of neurotransmitter activity and inhibition of inflammatory responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of propanamide-linked heterocyclic molecules. Below is a comparative analysis with structurally analogous compounds from the evidence:
Table 1: Structural and Physicochemical Comparison
Key Observations
Structural Variations: The target compound and 858749-39-0 share the furochromenone-propanamide backbone but differ in the nitrogen-linked substituent (indole-ethyl vs. 4-methylbenzyl). The indole group may enhance CNS permeability compared to the benzyl group . 775290-93-2 lacks the furochromenone core entirely, substituting it with a phenyl group, which simplifies the structure but may reduce aromatic stacking interactions critical for target binding .
Physicochemical Properties: The target compound’s higher XLogP3 (~4.5) compared to 859668-20-5 (3.2) and 775290-93-2 (3.5) suggests greater lipophilicity, likely due to the bulky trimethyl-furochromenone group. This may enhance membrane permeability but reduce solubility .
Biological Implications: The furochromenone moiety in the target compound and 858749-39-0 is associated with antioxidant and kinase-inhibitory activities in related molecules, though direct evidence for these compounds is lacking . The indole-ethyl group in the target compound and 775290-93-2 may confer serotonin receptor affinity, as seen in other indole derivatives .
Research Findings and Gaps
- Activity Data: Limited pharmacological information is available for the compared compounds. Further studies are needed to evaluate binding affinities, enzymatic inhibition, and in vivo efficacy.
- Synthetic Accessibility: The trimethyl-furochromenone group in the target compound may pose synthetic challenges compared to simpler analogs like 775290-93-2 .
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial properties, cytotoxic effects, and anti-inflammatory potential based on diverse research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C27H26N2O5
- Molecular Weight : 458.514 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. It has shown significant activity against Gram-positive bacteria, particularly Staphylococcus aureus and Staphylococcus epidermidis.
Minimum Inhibitory Concentration (MIC) Values
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 3.90 |
| Staphylococcus epidermidis | 8.00 |
| Bacillus megaterium | 16.00 |
The compound demonstrated a bactericidal effect at higher concentrations, leading to a reduction in viable cell counts of S. aureus by about 2-log after 18 hours of treatment at its MIC and 4 × MIC concentrations .
Cytotoxicity Studies
Cytotoxicity assessments using human immortalized HaCaT cells revealed that while the compound exhibited low toxicity at lower concentrations (8 μM and 16 μM), it became increasingly toxic at higher concentrations:
- At 32 μM , cell viability dropped to approximately 25% .
- At 64 μM , cell viability fell below 10% .
This indicates a dose-dependent cytotoxic effect that could limit its therapeutic use if not carefully managed .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. It was found to inhibit the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response:
- IC50 values for COX inhibition were reported as follows:
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the indole and furochromene moieties can significantly influence its pharmacological properties. For instance, substituents that enhance electron density on the indole ring may improve its binding affinity to target proteins involved in antimicrobial and anti-inflammatory pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
